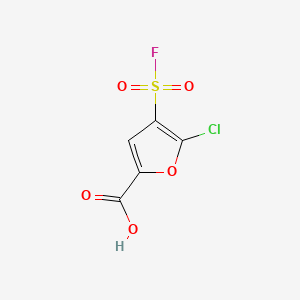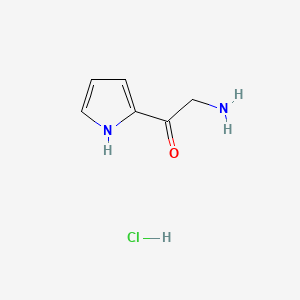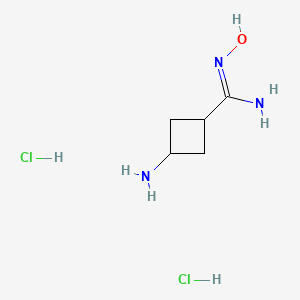
tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate (TBNMC) is an organic compound that has been studied for its potential applications in a variety of scientific fields. TBNMC is a derivative of the carbamate family of compounds and is composed of a tert-butyl group, an N-bromo-2-methylpentan-2-yl group, and a carbamate group. It is a colorless, volatile liquid with a boiling point of 95 °C.
Applications De Recherche Scientifique
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis and has been studied for its potential use as a catalyst for the synthesis of a variety of compounds. It has also been studied for its potential use in the synthesis of drugs and pharmaceuticals. In addition, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Mécanisme D'action
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has been studied for its potential use as a catalyst in organic synthesis. It acts as a Lewis acid, which means that it can act as a proton acceptor. This allows it to catalyze a variety of reactions, including the formation of bonds between molecules. It has also been studied for its ability to form hydrogen bonds with other molecules, which can facilitate the formation of new molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological systems. It has been shown to have an inhibitory effect on the activity of enzymes, which can affect metabolic processes. It has also been studied for its potential effects on the immune system, as well as its potential to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate has several advantages for use in laboratory experiments. It is easy to prepare and can be stored for long periods of time without degradation. It is also relatively inexpensive and is not toxic. However, it is volatile and must be handled with care to avoid inhalation or skin contact.
Orientations Futures
There are a number of potential future directions for research into tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate. These include further studies into its potential applications as a catalyst in organic synthesis. It could also be studied for its potential use in the synthesis of polymers and other materials. Additionally, further studies into its biochemical and physiological effects could be conducted. Finally, further studies into its potential use as a drug or pharmaceutical could be conducted.
Méthodes De Synthèse
Tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate can be synthesized using two different methods. The first involves the reaction of tert-butyl bromide and 2-methylpentan-2-ol in the presence of a base such as sodium hydroxide. This reaction produces an intermediate that can then be reacted with carbamic acid to form this compound. The second method involves the reaction of tert-butyl alcohol and 2-methylpentan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces an intermediate that can then be reacted with carbamic acid to form this compound.
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCZHAESAQHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)





